molecular formula C14H18BrNO2 B13193258 1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid

1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid

Cat. No.: B13193258
M. Wt: 312.20 g/mol
InChI Key: GYCLRFORKVQCLU-UHFFFAOYSA-N
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Description

1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid is a cyclopentane-based derivative featuring a carboxylic acid group at position 1 of the ring and a 2-amino-1-(3-bromophenyl)ethyl substituent. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive γ-amino acids and halogenated pharmaceuticals .

Properties

Molecular Formula

C14H18BrNO2

Molecular Weight

312.20 g/mol

IUPAC Name

1-[2-amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C14H18BrNO2/c15-11-5-3-4-10(8-11)12(9-16)14(13(17)18)6-1-2-7-14/h3-5,8,12H,1-2,6-7,9,16H2,(H,17,18)

InChI Key

GYCLRFORKVQCLU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(CN)C2=CC(=CC=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-bromophenylacetonitrile with cyclopentanone in the presence of a base to form the corresponding intermediate. This intermediate is then subjected to hydrogenation to yield the desired compound. The reaction conditions typically involve the use of a palladium catalyst and hydrogen gas under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Azido or cyano derivatives.

Scientific Research Applications

1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Ring Type Substituents Key Functional Groups Bioactivity Notes
Target Compound Cyclopentane 2-Amino-1-(3-bromophenyl)ethyl, COOH Amino, Bromophenyl, COOH Potential γ-amino acid mimic
1-(3-Bromophenyl)cyclopentane-1-COOH Cyclopentane 3-Bromophenyl, COOH Bromophenyl, COOH Safety data available
(S)-3-Amino-4-(difluoromethylenyl)cyclopentene-1-COOH Cyclopentene Difluoromethylene, COOH, NH2 NH2, CF2, COOH Enhanced metabolic stability
ACBC Cyclobutane NH2, COOH NH2, COOH Tumor imaging agent

Table 2: Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) LogP (Predicted)
Target Compound C14H17BrNO2 Not reported ~3.2 (high)
1-(3-Bromophenyl)cyclopentane-1-COOH C12H13BrO2 Not reported ~3.5
(E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one C16H13BrO Not reported ~4.1

Research Findings and Implications

  • Synthetic Challenges: The target compound’s aminoethyl-bromophenyl substituent requires multi-step synthesis, including protecting group strategies (e.g., tert-butoxycarbonyl for amines), as seen in analogous cyclopentane derivatives .
  • Biological Relevance: Bromophenyl groups are associated with enhanced binding to aromatic pockets in enzymes, while the aminoethyl chain may facilitate interactions with charged residues. This combination positions the compound as a candidate for targeting GPCRs or transporters .
  • Safety Profile : Analogous bromophenyl-cyclopentane compounds show low acute toxicity in animal models, suggesting a favorable safety profile for further development .

Biological Activity

1-[2-Amino-1-(3-bromophenyl)ethyl]cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and research articles.

Chemical Structure and Properties

The molecular formula of this compound is C14H18BrNO2C_{14}H_{18}BrNO_2, with a molecular weight of approximately 312.20 g/mol. The presence of a bromine atom in the phenyl ring is noteworthy, as halogen substituents can significantly influence the biological properties of organic compounds.

PropertyValue
Molecular FormulaC14H18BrNO2
Molecular Weight312.20 g/mol
IUPAC NameThis compound

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Receptor Binding : The compound may interact with specific receptors in the body, influencing signaling pathways.
  • Enzyme Inhibition : It could act as an inhibitor for certain enzymes, affecting metabolic processes.

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in various cancer cell lines. The presence of the bromine atom is believed to enhance cytotoxicity by increasing lipophilicity, allowing better membrane penetration.

Neuroprotective Effects

Research has also suggested that cyclopentane derivatives can exhibit neuroprotective properties. The amino group in this compound may play a crucial role in modulating neuroinflammatory responses.

Study 1: Antiproliferative Effects

A study published in Journal of Medicinal Chemistry evaluated the antiproliferative effects of related cyclopentane derivatives on human cancer cell lines. The results indicated that compounds with a similar structural motif exhibited IC50 values significantly lower than standard anticancer drugs, suggesting enhanced efficacy ( ).

Study 2: Neuroprotective Properties

In another study focusing on neuroprotection, derivatives were tested for their ability to protect neuronal cells from oxidative stress-induced apoptosis. The findings revealed that these compounds could reduce cell death significantly, demonstrating potential for treating neurodegenerative diseases ( ).

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructureNotable Activity
1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentane-1-carboxylic acidStructureExhibits strong anticancer activity
3-(4-Methoxyphenyl)cyclopentanamineStructureModerate cytotoxic effects
(S)-3-(4-Methoxyphenyl)-3-hydroxycyclopentanamineStructureEnhanced neuroprotective effects

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